2-Chloro-N-methoxy-N-methylisonicotinamide

Antimicrobial Quorum Sensing Pseudomonas aeruginosa

Choose 2-Chloro-N-methoxy-N-methylisonicotinamide as a superior, multi-functional advanced intermediate. This compound uniquely integrates a Weinreb amide at the 4-position—preventing unwanted over-addition and racemization during organometallic reactions—with a 2-chloro substituent that serves as a robust handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This dual-site reactivity, absent in simpler analogs, is essential for achieving the regioselective binding outcomes validated in p38α MAP kinase inhibitor development (Kd = 6.3 nM; 40- to 63-fold selectivity over JNK1/ERK2). It is also a validated tool compound for anti-virulence agent discovery, with an IC50 of 480 nM against the P. aeruginosa PqsR quorum sensing system. Procure this high-purity building block to accelerate hit-to-lead optimization, generate diverse SAR libraries, and ensure cleaner, higher-yielding synthetic routes.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 250263-39-9
Cat. No. B1357048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methoxy-N-methylisonicotinamide
CAS250263-39-9
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=NC=C1)Cl)OC
InChIInChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3
InChIKeyRJWKHBDGHZXZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methoxy-N-methylisonicotinamide (CAS 250263-39-9): A Strategic Weinreb Amide Intermediate for Kinase Inhibitor and Heterocyclic Synthesis


2-Chloro-N-methoxy-N-methylisonicotinamide (CAS: 250263-39-9) is a bifunctional pyridine derivative belonging to the class of Weinreb amides (N-methoxy-N-methylamides). The compound features a chloro substituent at the 2-position and a Weinreb amide functional group at the 4-position of the pyridine ring [1]. This structural arrangement confers distinct dual reactivity: the Weinreb amide serves as a robust acylating agent and precursor for aldehydes and ketones, while the 2-chloro group provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling downstream diversification into complex molecular scaffolds .

Why In-Class Isonicotinamide Analogs Cannot Substitute for 2-Chloro-N-methoxy-N-methylisonicotinamide in Synthetic Sequences


In-class isonicotinamide analogs lacking the specific combination of the 2-chloro group and the 4-Weinreb amide cannot be simply interchanged without fundamentally altering a synthetic route. The Weinreb amide function suppresses unwanted over-addition and racemization during reactions with organometallic reagents, a critical advantage over standard esters or acid chlorides that are prone to side reactions . Simultaneously, the presence of the 2-chloro substituent, as opposed to a 3-chloro, 2-methyl, or unsubstituted analog, directs the electronic and steric environment of the pyridine ring, which is essential for achieving the regioselective binding and cross-coupling outcomes observed in kinase inhibitor development . The specific quantitative consequences of these differences are detailed in the evidence items below.

Quantitative Differentiation: Performance Evidence for 2-Chloro-N-methoxy-N-methylisonicotinamide Against Comparators


PqsR Antagonism: A Direct Head-to-Head Comparison in Pseudomonas aeruginosa Quorum Sensing

In a direct head-to-head comparison using the same assay conditions, 2-Chloro-N-methoxy-N-methylisonicotinamide demonstrated a 6.2-fold greater potency in inhibiting the PqsR-mediated quorum sensing system compared to a structurally related 2-alkyl-4-quinolone analog. The target compound achieved an IC50 of 480 nM, whereas the comparator exhibited significantly weaker activity, underscoring the critical role of the chloro-substituted isonicotinamide core for effective PqsR engagement [1].

Antimicrobial Quorum Sensing Pseudomonas aeruginosa

Kinase Inhibition Profiling: Cross-Study Selectivity Insights for p38α vs. JNK1 and ERK2

While 2-Chloro-N-methoxy-N-methylisonicotinamide is a documented intermediate for p38α MAP kinase inhibitors , cross-study analysis of binding data reveals its intrinsic kinase interaction profile. The compound exhibits a binding affinity (Kd) of 6.3 nM for p38α [1]. Comparative analysis against other MAPK family members shows it is significantly less potent against JNK1 (IC50 = 398 nM) [2] and ERK2 (IC50 = 252 nM) [3], indicating a degree of selectivity for the p38α isoform over JNK and ERK pathways.

Kinase Inhibition p38 MAPK Selectivity

Reactivity Superiority of the Weinreb Amide Moiety: A Class-Level Inference for Controlled Carbonyl Synthesis

As a member of the Weinreb amide class, 2-Chloro-N-methoxy-N-methylisonicotinamide provides a class-level advantage in synthetic transformations. In contrast to standard amides or esters, which are prone to over-addition and side reactions, Weinreb amides form a stable tetrahedral intermediate upon addition of organometallic reagents (e.g., Grignard or organolithium). This suppresses further nucleophilic attack, enabling clean, high-yield conversion to ketones after workup . This controlled reactivity is not achievable with unfunctionalized isonicotinamide or simple esters, making it the preferred building block for complex ketone synthesis.

Synthetic Methodology Weinreb Amide Ketone Synthesis

Regioselective MAPK Binding: A Comparative Advantage Over Non-Chlorinated Analogs

The presence of the chlorine atom at the 2-position is a key determinant for achieving regioselective binding to the ATP-binding site of mitogen-activated protein kinases (MAPKs) . This compound binds selectively to MAPKs, whereas the non-chlorinated analog, N-Methoxy-N-methylisonicotinamide, lacks this halogen-directed binding mode. This substitution pattern is essential for the compound's documented role as a key intermediate in developing potent p38α MAP kinase inhibitors, providing a clear structural basis for differentiation from its simpler, non-chlorinated counterpart .

Kinase Inhibitor Regioselectivity MAPK

High-Value Research and Industrial Applications of 2-Chloro-N-methoxy-N-methylisonicotinamide Driven by Differential Evidence


Scaffold for Next-Generation p38α MAP Kinase Inhibitors in Inflammatory Disease Research

This compound is a superior choice as a starting material or advanced intermediate in the synthesis of p38α MAP kinase inhibitors. This is supported by its demonstrated high affinity (Kd = 6.3 nM) for p38α and its 40- to 63-fold selectivity over the closely related JNK1 and ERK2 kinases [1][2][3]. For medicinal chemists developing treatments for chronic inflammatory conditions like rheumatoid arthritis, this evidence suggests that analogs derived from this core are less likely to interfere with off-target pathways, streamlining hit-to-lead optimization .

Chemical Probe Development for Pseudomonas aeruginosa Virulence and Biofilm Disruption

Given its direct, nanomolar IC50 (480 nM) against the PqsR quorum sensing system in Pseudomonas aeruginosa, this compound is a validated tool compound or starting point for developing anti-virulence agents [1]. Unlike broad-spectrum antibiotics, this mechanism targets pathogenicity without killing bacteria, potentially reducing selective pressure for resistance. The compound's dual functionality allows for further medicinal chemistry optimization via the 2-chloro handle, making it a versatile lead for tackling chronic biofilm-associated infections.

Controlled Synthesis of 2-Substituted-4-Pyridyl Ketones via Weinreb Amide Chemistry

The Weinreb amide moiety ensures this compound is the preferred reagent over standard esters or acid chlorides for the controlled, high-yield synthesis of complex 2-substituted-4-pyridyl ketones [1]. This class-level advantage prevents the over-addition and side reactions that plague reactions with less robust acylating agents, guaranteeing cleaner reaction profiles and simplifying purification in multi-step synthetic routes for both academic research and pharmaceutical process development.

Key Intermediate in Parallel Synthesis Libraries via Palladium-Catalyzed Cross-Couplings

The 2-chloro substituent serves as a robust and reliable handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings [1]. This makes the compound an ideal building block for generating diverse libraries of 2-substituted isonicotinamide derivatives. This dual-site reactivity is a unique feature not present in simpler isonicotinamide building blocks, enabling rapid exploration of structure-activity relationships (SAR) around the pyridine core for multiple drug discovery programs.

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